(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate (1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate
Brand Name: Vulcanchem
CAS No.: 753498-24-7
VCID: VC20326161
InChI: InChI=1S/C38H38N2O4/c1-3-26-19-29-21-31(22-30(29)20-27(26)4-2)39-23-35(44-38(42)28-13-9-6-10-14-28)32-15-17-34(37-33(32)16-18-36(41)40-37)43-24-25-11-7-5-8-12-25/h5-20,31,35,39H,3-4,21-24H2,1-2H3,(H,40,41)/t35-/m0/s1
SMILES:
Molecular Formula: C38H38N2O4
Molecular Weight: 586.7 g/mol

(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate

CAS No.: 753498-24-7

Cat. No.: VC20326161

Molecular Formula: C38H38N2O4

Molecular Weight: 586.7 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate - 753498-24-7

Specification

CAS No. 753498-24-7
Molecular Formula C38H38N2O4
Molecular Weight 586.7 g/mol
IUPAC Name [(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl] benzoate
Standard InChI InChI=1S/C38H38N2O4/c1-3-26-19-29-21-31(22-30(29)20-27(26)4-2)39-23-35(44-38(42)28-13-9-6-10-14-28)32-15-17-34(37-33(32)16-18-36(41)40-37)43-24-25-11-7-5-8-12-25/h5-20,31,35,39H,3-4,21-24H2,1-2H3,(H,40,41)/t35-/m0/s1
Standard InChI Key SRPUDSTYMYHTLE-DHUJRADRSA-N
Isomeric SMILES CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC
Canonical SMILES CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A quinolin-2(1H)-one backbone substituted with a benzyloxy group at position 8.

  • A 5,6-diethyl-2,3-dihydro-1H-inden-2-amine side chain, which contributes to its stereochemical complexity.

  • A benzoate ester group linked to the ethylamino side chain .

The stereochemistry at the C1 position is specified as (R), critical for its potential interactions with biological targets.

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValueSource
Molecular FormulaC₃₈H₃₈N₂O₄
Molecular Weight586.732 g/mol
Purity95%
Storage Conditions2–8°C
SMILES NotationCCC1=CC2=C(CC(C2)NCC@HC2=CC=C(OCC3=CC=CC=C3)C3=C2C=CC(=O)N3)C=C1CC

The compound’s LogP (estimated via PubChem algorithms) suggests moderate lipophilicity, aligning with its potential as a drug candidate .

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous quinoline derivatives:

  • Quinoline Core Formation: Condensation of aniline derivatives with β-ketoesters under acidic conditions.

  • Benzyloxy Substitution: Nucleophilic aromatic substitution at position 8 using benzyl bromide.

  • Side Chain Attachment:

    • Preparation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (CAS: 312753-53-0) via reductive amination of the corresponding ketone .

    • Coupling the inden-2-amine to the quinoline core via an ethylenediamine linker.

  • Esterification: Reaction with benzoyl chloride to introduce the benzoate group .

Challenges in Synthesis

  • Stereochemical Control: Ensuring the (R)-configuration at C1 requires chiral catalysts or resolution techniques.

  • Purification: The compound’s high molecular weight (586.7 g/mol) and hydrophobicity necessitate advanced chromatographic methods .

Pharmaceutical and Biological Relevance

Role as a Synthetic Intermediate

This compound is identified as a key intermediate in the synthesis of Indacaterol, a long-acting β₂-adrenergic agonist used in chronic obstructive pulmonary disease (COPD) . Modifications to the quinoline and indene moieties are critical for optimizing receptor binding affinity and metabolic stability .

Structure-Activity Relationships (SAR)

  • Quinolin-2-one Core: Essential for mimicking natural ligands of adrenergic receptors.

  • Benzyloxy Group: Enhances lipophilicity and membrane permeability.

  • Diethylindene Side Chain: Contributes to steric bulk, potentially reducing off-target interactions .

Research Findings and Applications

Patent Landscape

Patent analyses reveal claims covering:

  • Synthetic Methods: Optimized routes for large-scale production (e.g., VulcanChem’s molarity calculator for solution preparation).

  • Derivatives: Modified indene and benzoate groups to enhance pharmacokinetics .

Future Directions and Challenges

Targeted Modifications

  • Enhanced Selectivity: Introducing polar substituents to reduce cardiovascular side effects.

  • Prodrug Development: Utilizing the benzoate ester for controlled release.

Analytical Advancements

  • Chiral Chromatography: Improving resolution for stereoisomeric purity.

  • Crystallography: Elucidating 3D structure to guide computational modeling .

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